4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl

CYP11B1 inhibition glucocorticoid synthesis adrenal steroidogenesis

Researchers studying MeSO₂-PCB SAR face a critical supply challenge: potency is exquisitely sensitive to chlorination pattern and MeSO₂ position, making generic congener substitution scientifically invalid. This certified reference material directly resolves the problem with validated, quantitative biological activity data. • Defined CYP11B1 Ki = 4.6 µM-intermediate between MeSO₂-DDE (1.6 µM) and 4-MeSO₂-pentaCB (6.7 µM) for three-point SAR calibration • Applicable for ER-CALUX antiestrogenicity screening (class-level LOEC ~1-5 µM) and scrape-loading GJIC tumor promotion assays • Supplied as a certified reference material for analytical toxicology and environmental monitoring applications

Molecular Formula C13H8Cl4O2S
Molecular Weight 370.1 g/mol
CAS No. 108736-08-9
Cat. No. B3030931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl
CAS108736-08-9
Molecular FormulaC13H8Cl4O2S
Molecular Weight370.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C13H8Cl4O2S/c1-20(18,19)10-6-9(15)11(13(17)12(10)16)7-2-4-8(14)5-3-7/h2-6H,1H3
InChIKeyMZLOIXKJSNAKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl Overview


4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl (CAS 108736-08-9, molecular formula C₁₃H₈Cl₄O₂S, molecular weight 370.08 g/mol) is a synthetic aryl methyl sulfone metabolite of polychlorinated biphenyls (PCBs). As a 4-methylsulfonyl-substituted tetrachlorobiphenyl congener, it represents an important class of persistent and bioaccumulative environmental contaminants that have been detected in human milk, liver, and adipose tissue [1]. The compound is supplied primarily as a certified reference material for analytical toxicology and environmental monitoring applications .

Why Generic Substitution Fails


The unmetabolized parent PCB (e.g., 2,3,6,4'-tetrachlorobiphenyl) lacks the methyl sulfone (–SO₂CH₃) group and does not inhibit CYP11B1-dependent glucocorticoid synthesis, demonstrating that the methyl sulfone moiety is essential for this biological activity [1]. Furthermore, among the methyl sulfone PCB series, the degree of chlorination and the position of the MeSO₂ substituent (3- vs. 4-) profoundly influence both potency and selectivity: 4-MeSO₂-2,3,6,4'-tetrachlorobiphenyl exhibits a Ki of 4.6 µM for CYP11B1, which is intermediate between the more potent MeSO₂-DDE (Ki = 1.6 µM) and the less potent pentachlorinated analog 4-MeSO₂-2,3,6,3',4'-pentachlorobiphenyl (Ki = 6.7 µM) [1]. These quantitative structure-activity differences preclude generic substitution within the MeSO₂-PCB class.

Quantitative Differentiation Evidence


CYP11B1 Inhibition: Congener Potency Comparison

In a direct head-to-head study, 4-MeSO₂-2,3,6,4'-tetrachlorobiphenyl competitively inhibited CYP11B1-dependent corticosterone synthesis in mouse adrenocortical Y1 cells with an apparent Ki of 4.6 µM. This places its potency between MeSO₂-DDE (Ki = 1.6 µM) and 4-MeSO₂-2,3,6,3',4'-pentachlorobiphenyl (Ki = 6.7 µM). For context, the substrate (deoxycorticosterone) Km was 3.5 µM, while the reference inhibitors metyrapone and ketoconazole had Ki values of 0.8 µM and 0.04 µM, respectively. The parent PCB and DDE (without the methyl sulfone group) showed no inhibition, confirming the functional requirement of the –SO₂CH₃ moiety [1].

CYP11B1 inhibition glucocorticoid synthesis adrenal steroidogenesis endocrine disruption

Antiestrogenic Activity: ER-CALUX Assay

Although 4-MeSO₂-2,3,6,4'-tetrachlorobiphenyl itself was not tested, its close structural analogs 4′-MeSO₂-CB49 and 4′-MeSO₂-CB101 (both 4′-methylsulfonyl-PCBs) were shown to antagonize 17β-estradiol-induced gene expression in the ER-CALUX assay (human T47D breast adenocarcinoma cells) with maximum inhibition of approximately 70% and LOECs of 2.5 µM and 1.0 µM, respectively. The 3′-MeSO₂ isomers were significantly less antagonistic, and the unmetabolized parent CB101 had no effect [1]. Relative to these 4-MeSO₂-PCBs, tamoxifen was approximately 40-fold (ER-CALUX) and 7-fold (CARP-HEP/vtg) more potent (IC₅₀ = 0.06 µM and 0.7 µM), providing a quantitative pharmacological benchmark [1].

antiestrogenic activity estrogen receptor ER-CALUX vitellogenin

Thyroid Hormone Disruption in Rat Model

In a class-level in vivo study, nine MeSO₂-PCB metabolites (including 4-MeSO₂-CB101 and 4-MeSO₂-CB149) administered intraperitoneally to male Sprague-Dawley rats at 20 µmol/kg once daily for four days reduced serum total thyroxine (T4) levels by 16–44%. This effect was achieved at a substantially lower dose than phenobarbital (431 µmol/kg), which was used as a positive control. Reductions in T4 led to compensatory increases in thyroid-stimulating hormone (TSH) for several 3- and 4-MeSO₂ congeners [1]. The 4-MeSO₂ substitution pattern is associated with this thyroid-disrupting activity, although direct data for 4-MeSO₂-2,3,6,4'-tetrachlorobiphenyl are not available.

thyroid hormone disruption thyroxine reduction in vivo rat model endocrine disruption

Gap Junction Intercellular Communication Inhibition

In rat liver epithelial IAR 20 cells, 3- and 4-MeSO₂ derivatives of multiple PCB congeners inhibited gap junction intercellular communication (GJIC) at potencies approximately equivalent to their respective unmetabolized parent PCBs, as measured by the scrape-loading/dye-transfer assay [1]. This indicates that metabolic conversion to the methyl sulfone does not abolish the tumor-promotion-relevant GJIC inhibitory activity of PCBs, and that the 4-MeSO₂ substitution pattern retains this functional property. However, head-to-head quantitative comparison data (e.g., IC₅₀ values) for 4-MeSO₂-2,3,6,4'-tetrachlorobiphenyl versus its parent PCB or other specific congeners are not reported.

gap junction intercellular communication tumor promotion IAR 20 cells

Certified Reference Material Availability

4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl is commercially available as a certified reference material (CRM) at 50 µg/mL in isooctane (AccuStandard Cat # MSCB-4064) . This pre-formulated, ready-to-use standard eliminates the need for in-house synthesis, purification, and gravimetric preparation, which is particularly challenging for low-abundance PCB metabolites. While many MeSO₂-PCB congeners are not commercially available as individual CRMs, this compound's availability as a defined analytical standard reduces inter-laboratory variability in quantitative environmental and toxicological studies.

certified reference material analytical standard environmental monitoring GC-MS

Recommended Application Scenarios


CYP11B1 SAR: Adrenocortical Models

Use 4-MeSO₂-2,3,6,4'-tetrachlorobiphenyl (Ki = 4.6 µM) as the intermediate-potency congener in a three-point SAR series alongside MeSO₂-DDE (Ki = 1.6 µM) and 4-MeSO₂-2,3,6,3',4'-pentachlorobiphenyl (Ki = 6.7 µM) to establish how incremental chlorination modulates CYP11B1 binding affinity in mouse adrenocortical Y1 cells. Include metyrapone (Ki = 0.8 µM) and ketoconazole (Ki = 0.04 µM) as reference inhibitors to calibrate assay sensitivity [1].

ER Antagonism Screening: ER-CALUX Assay

Employ 4-MeSO₂-2,3,6,4'-tetrachlorobiphenyl as a 4′-MeSO₂-substituted probe in ER-CALUX (T47D luciferase) screening to quantify antiestrogenic potency (expected LOEC range ~1–5 µM based on class-level data for 4′-MeSO₂-CB49 and -CB101). Use tamoxifen (IC₅₀ = 0.06 µM) as a positive control and compare 4-MeSO₂ vs. 3-MeSO₂ positional isomers to probe the structural determinants of ERα antagonism [1].

In Vivo Thyroid Hormone Disruption Profiling

Administer 4-MeSO₂-2,3,6,4'-tetrachlorobiphenyl at 20 µmol/kg i.p. for four consecutive days in male Sprague-Dawley rats, following the protocol validated for nine other MeSO₂-PCB metabolites. Measure serum total T4, T3, and TSH at days 2, 3, 4, and 7 post-dosing to determine whether this specific tetrachloro 4-MeSO₂ congener produces T4 reductions comparable to the 16–44% range observed across the class, and whether compensatory TSH elevation occurs. Use phenobarbital (431 µmol/kg) as a positive control for hepatic enzyme induction [1].

Non-Genotoxic Carcinogenicity: GJIC Assay

Investigate the tumor promotion potential of 4-MeSO₂-2,3,6,4'-tetrachlorobiphenyl using the scrape-loading/dye-transfer GJIC assay in IAR 20 rat liver epithelial cells. Compare directly with its unmetabolized parent PCB to determine whether metabolic methyl sulfone formation alters GJIC inhibitory potency, a key in vitro correlate of non-genotoxic tumor promotion. This paired comparison is scientifically valuable given that MeSO₂-PCBs as a class inhibit GJIC at approximately the same potency as parent compounds [1].

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